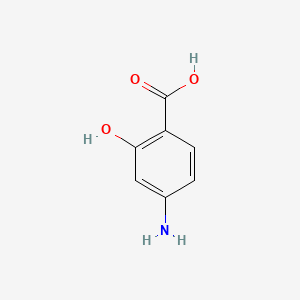

4-Aminosalicylic acid

Übersicht

Beschreibung

Aminosalicylic acid, also known as para-aminosalicylic acid, is an organic compound with the chemical formula C₇H₇NO₃. It is a derivative of salicylic acid and is primarily used as an anti-mycobacterial agent in the treatment of tuberculosis. Aminosalicylic acid was first introduced in 1944 and has since played a significant role in the management of tuberculosis, especially in cases resistant to other treatments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Aminosalicylsäure kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Nitrierung von Salicylsäure zur Bildung von 5-Nitrosalicylsäure, die dann mit einem Katalysator wie Palladium auf Kohlenstoff (Pd/C) unter Hydrierungsbedingungen zu 4-Aminosalicylsäure reduziert wird . Eine weitere Methode beinhaltet die Gasphasen-Katalytische-Carboxylierung von para-Acetaminophenol mit Kohlendioxid in Gegenwart einer basischen Verbindung und eines Katalysators bei erhöhten Temperaturen und Drücken .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von 4-Aminosalicylsäure häufig die katalytische Hydrierung von 5-Nitrosalicylsäure. Diese Methode wird wegen ihrer hohen Ausbeute, Regioselektivität und Umweltsicherheit bevorzugt. Der Prozess beinhaltet typischerweise die Verwendung eines Lösungsmittels und eines Katalysators unter sorgfältiger Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Aminosalicylsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: 4-Aminosalicylsäure kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Die Nitrogruppe in 5-Nitrosalicylsäure kann zu einer Aminogruppe reduziert werden, um 4-Aminosalicylsäure zu bilden.

Substitution: 4-Aminosalicylsäure kann elektrophile Substitutionsreaktionen wie Halogenierung und Nitrierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas werden häufig verwendet.

Substitution: Die Halogenierung kann mit Halogenen wie Chlor oder Brom in Gegenwart eines Katalysators durchgeführt werden.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: 4-Aminosalicylsäure aus Nitrosalicylsäure.

Substitution: Halogenierte Derivate von 4-Aminosalicylsäure.

Wissenschaftliche Forschungsanwendungen

Introduction to 4-Aminosalicylic Acid

This compound, also known as para-aminosalicylic acid, is a compound primarily recognized for its role as an anti-tuberculosis agent. Its chemical formula is CHNO, and it functions by inhibiting folate synthesis in bacteria, making it effective against Mycobacterium tuberculosis. This article delves into the various scientific research applications of this compound, focusing on its medical uses, pharmacological mechanisms, and emerging therapeutic potentials.

Treatment of Tuberculosis

The primary application of this compound is in the treatment of drug-resistant tuberculosis. It is often used in combination with other anti-tuberculosis medications, such as isoniazid and rifampicin. In the United States, it is indicated for patients with active tuberculosis who are resistant to first-line treatments. Similarly, in the European Union, it is utilized for treating multi-drug resistant tuberculosis in both adults and children .

Ulcerative Colitis

Recent studies have explored the efficacy of this compound in treating ulcerative colitis (UC). A clinical trial involving patients with left-sided UC demonstrated that this compound administered as a nightly retention enema resulted in significant clinical improvement compared to placebo. After eight weeks, 83% of patients receiving treatment showed improvement in symptoms and histological findings .

Inflammatory Bowel Disease

This compound has been suggested as a treatment option for inflammatory bowel disease (IBD), particularly due to its lower incidence of serious side effects compared to other medications like sulfasalazine. Studies indicate that it may be effective for both active and quiescent forms of UC, with potential applications in Crohn's disease as well .

Mode of Action

The mechanism by which this compound exerts its effects involves its role as a pro-drug that interferes with folate metabolism in bacteria. It competes with dihydrofolate for binding sites on dihydrofolate reductase, thereby inhibiting the synthesis of folate required for bacterial growth . This action makes it particularly effective against rapidly dividing bacterial populations.

Formulation Innovations

Innovations in drug formulation have aimed to enhance the delivery and efficacy of this compound. For instance, colon-specific prodrugs have been developed to ensure that the drug reaches the colon effectively while minimizing systemic absorption, thereby reducing side effects . Additionally, studies have explored solid lipid formulations that improve oral bioavailability and therapeutic outcomes .

Clinical Trials on Ulcerative Colitis

A notable case study involved a randomized controlled trial assessing the effectiveness of this compound enemas in patients with active left-sided UC. The results indicated a statistically significant improvement in clinical symptoms and histological parameters among treated patients compared to those receiving placebo .

Comparative Effectiveness Research

Another study compared oral formulations of this compound with 5-aminosalicylic acid for maintenance therapy in UC patients. The findings suggested that both compounds had similar relapse rates over one year, indicating that this compound could serve as a viable alternative to existing therapies .

Wirkmechanismus

Aminosalicylic acid exerts its effects primarily through the inhibition of folic acid synthesis in bacteria. It competes with para-aminobenzoic acid for binding to the enzyme pteridine synthetase, thereby inhibiting the synthesis of folic acid. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to a bacteriostatic effect . Additionally, aminosalicylic acid has been shown to inhibit the onset of bacterial resistance to other anti-tuberculosis drugs such as isoniazid .

Vergleich Mit ähnlichen Verbindungen

4-Aminosalicylsäure gehört zu einer Klasse von Verbindungen, die als Aminosalicylate bekannt sind. Ähnliche Verbindungen umfassen:

Mesalazin (5-Aminosalicylsäure): Wird hauptsächlich zur Behandlung von entzündlichen Darmerkrankungen eingesetzt.

Sulfasalazin: Ein Prodrug, das im Körper zu Mesalazin metabolisiert wird.

Einzigartigkeit

4-Aminosalicylsäure ist einzigartig in ihrer Doppelfunktion als antimikrobielles Mittel und entzündungshemmendes Mittel. Seine Fähigkeit, die Folsäure-Synthese in Bakterien zu hemmen, macht es besonders wirksam gegen Mycobacterium tuberculosis, während seine entzündungshemmenden Eigenschaften bei der Behandlung von entzündlichen Darmerkrankungen von Vorteil sind .

Biologische Aktivität

4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid, is a compound primarily recognized for its role as an antibiotic in the treatment of tuberculosis. It is a structural analogue of salicylic acid and has been studied extensively for its biological activity, particularly in the context of antimicrobial effects, anti-inflammatory properties, and potential applications in cancer therapy.

4-ASA exhibits a unique chemical structure that contributes to its biological activity. The compound contains an amino group that enhances its solubility and interaction with biological targets. Its mechanism of action is thought to involve:

- Inhibition of Folate Synthesis : 4-ASA interferes with the synthesis of folate in bacteria, which is crucial for DNA synthesis and repair.

- Disruption of Mycobacterial Cell Wall : The compound has been shown to affect the integrity of the mycobacterial cell wall, leading to increased susceptibility to other antibiotics.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 153.16 g/mol |

| Solubility | Soluble in water |

| pKa | 3.5 |

Antimicrobial Effects

4-ASA is primarily used in the treatment of tuberculosis, often in combination with other antitubercular agents. Its effectiveness has been demonstrated in various studies, showing significant bactericidal activity against Mycobacterium tuberculosis.

Case Study: Efficacy in Tuberculosis Treatment

A clinical study involving patients with multidrug-resistant tuberculosis (MDR-TB) highlighted the role of 4-ASA as part of a combination therapy regimen. The results indicated that patients receiving 4-ASA alongside standard treatment exhibited higher rates of sputum conversion compared to those on standard treatment alone (p < 0.05) .

Anti-inflammatory Properties

Research has also indicated that 4-ASA possesses anti-inflammatory properties, which may be beneficial in treating conditions such as ulcerative colitis. The compound appears to modulate inflammatory pathways, reducing cytokine production and tissue damage.

Table 2: Summary of Biological Activities

| Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Anti-inflammatory | Reduces cytokine production | |

| Potential antitumor activity | Induces apoptosis in cancer cells |

In Vitro Studies

In vitro studies have demonstrated that 4-ASA can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology. For instance, a study found that treatment with 4-ASA led to a dose-dependent increase in apoptotic markers in breast cancer cells .

In Vivo Studies

Animal studies have shown that 4-ASA can significantly reduce tumor growth when administered alongside conventional chemotherapy agents. This synergistic effect suggests a promising avenue for enhancing cancer treatment efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-aminosalicylic acid in laboratory settings?

- Synthesis : 4-ASA can be synthesized via diazotization and coupling reactions, as demonstrated in the preparation of azo derivatives . For lab-scale synthesis, ensure stoichiometric control of reagents (e.g., nitrous acid for diazotization) and pH optimization to prevent side reactions.

- Characterization : Use HPLC for purity assessment (>99%) , NMR for structural confirmation (e.g., aromatic proton signals at δ 6.3–7.5 ppm), and X-ray crystallography for polymorph identification . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for stability testing .

Q. What pharmacological mechanisms underlie this compound’s antibacterial activity against Mycobacterium tuberculosis?

- 4-ASA inhibits the folate biosynthesis pathway by competitively blocking dihydrofolate synthase (FolC), essential for mycobacterial DNA synthesis . Its efficacy is pH-dependent, with optimal activity observed in mildly acidic environments (pH 5.5–6.5) due to enhanced cellular uptake . Validate mechanisms using gene knockout studies (folC mutants) and minimum inhibitory concentration (MIC) assays under varying pH conditions.

Q. Which analytical techniques are critical for assessing the purity and stability of this compound in experimental formulations?

- Purity : HPLC with UV detection (λ = 280 nm) and a C18 column, validated against USP standards .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) coupled with TGA (decomposition onset at ~200°C) and DSC (melting point: 150–153°C) . Monitor degradation products (e.g., salicylic acid) via mass spectrometry.

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?

- Solubility variations arise from experimental conditions (temperature, pressure, solvent polarity). For example:

| Solvent | Temperature (K) | Pressure (MPa) | Solubility (mol%) | Method | Reference |

|---|---|---|---|---|---|

| SCCO₂ | 308–328 | 11.0–21.0 | 1.2 × 10⁻⁵–3.8 × 10⁻⁵ | Dynamic | |

| Subcritical R134a | 308–328 | 5.0–15.0 | 2.1 × 10⁻⁴–8.7 × 10⁻⁴ | Static |

- Use density-based models (Chrastil, Mendez-Santiago–Teja) to correlate data and identify outliers . Replicate studies using standardized protocols (e.g., static vs. dynamic methods) and control solvent impurities (e.g., residual water in CO₂).

Q. What strategies are effective in designing co-crystals of this compound to enhance physicochemical stability?

- Co-formers : Select hydrogen-bond donors/acceptors like dioxane, morpholine, or piperazine. For example, 4-ASA forms a 1:1 molecular salt with piperazine, improving thermal stability (decomposition temperature increased by 25°C) .

- Methods : Employ solvent-drop grinding or slow evaporation. Characterize co-crystals via PXRD (e.g., distinct peaks at 2θ = 12.5°, 15.8°) and FTIR (shifted carbonyl stretches at 1680 cm⁻¹) .

Q. How should researchers interpret conflicting data on 4-ASA’s protein-binding behavior in pharmacokinetic studies?

- Reported protein binding ranges (50–60%) may vary due to assay conditions (e.g., plasma pH, albumin concentration) . Use equilibrium dialysis under physiological pH (7.4) and validate with radiolabeled 4-ASA (³H or ¹⁴C). Account for metabolites (e.g., acetylated derivatives) that may competitively bind proteins .

Q. What experimental designs are optimal for studying 4-ASA’s pH-dependent solubility in biorelevant media?

- Simulate gastrointestinal conditions using USP buffers (pH 1.2–7.4) and surfactants (e.g., sodium lauryl sulfate) to mimic bile acids. Measure solubility via shake-flask method with HPLC quantification . For in vivo relevance, correlate results with dissolution testing using a flow-through apparatus (e.g., USP Apparatus 4).

Q. Methodological Notes

- Data Validation : Cross-reference solubility and stability data with peer-reviewed journals (e.g., Crystal Growth & Design, Journal of Chemical Thermodynamics) and avoid unreviewed platforms like Cheméo .

- Ethical Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure experimental details are replicable, including raw data deposition in repositories like Zenodo .

Eigenschaften

IUPAC Name |

4-amino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBBRNOQWQTFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |

| Record name | Aminosalicylic Acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022591 | |

| Record name | p-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |

| Record name | p-Aminosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |

| Record name | SID855553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000004 [mmHg] | |

| Record name | p-Aminosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

There are two mechanisms responsible for aminosalicylic acid's bacteriostatic action against Mycobacterium tuberculosis. Firstly, aminosalicylic acid inhibits folic acid synthesis (without potentiation with antifolic compounds). The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows. Secondly, aminosalicylic acid may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis., The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug., Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite. | |

| Record name | Aminosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |

CAS No. |

65-49-6 | |

| Record name | 4-Aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminosalicylic Acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Aminosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2658E0N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-AMINOSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |

| Record name | Aminosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminosalicylic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.